Phosphatidylinositols,soya

Catalog No.
S1901929
CAS No.
97281-52-2
M.F
C45H87O13P
M. Wt
867.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylinositols,soya

CAS Number

97281-52-2

Product Name

Phosphatidylinositols,soya

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C45H87O13P

Molecular Weight

867.1 g/mol

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1

InChI Key

FQZQXPXKJFOAGE-KAEDGTSCSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Cell Signaling Studies

PIs play a crucial role in cell signaling pathways, acting as messengers within the cell. They can be modified by enzymes, leading to the production of second messengers that regulate various cellular functions. Soybean PIs are used in research to study these signaling pathways. For instance, scientists investigate how specific PI modifications influence cell proliferation, differentiation, and survival.

[^1] (Kim et al., 2015):

Drug Delivery Systems

Due to their amphiphilic nature (having both water-loving and water-hating regions), PIs can form liposomes, spherical vesicles that mimic cell membranes. These liposomes can be used as drug delivery systems in research. Soybean PIs are particularly valuable for creating liposomes due to their biocompatibility and low toxicity. Researchers can encapsulate drugs within these soybean PI liposomes, allowing for targeted delivery to specific cells or tissues.

[^2] (Cramer & Huang, 1999):

Membrane Biophysics Research

PIs play an important role in maintaining the structure and function of cell membranes. Soybean PIs are used in biophysical studies to understand the properties of membranes. Researchers can investigate how PIs interact with other membrane components, such as proteins and cholesterol, influencing membrane fluidity and permeability.

[^3] (Epand et al., 1998):

Phosphatidylinositols are glycerophospholipids that consist of a glycerol backbone, two fatty acid chains, a phosphate group, and an inositol ring. In the case of soya-derived phosphatidylinositols, these compounds are extracted from soybean phosphatides and play crucial roles in cellular signaling and membrane dynamics. They are integral to various physiological processes, including cell growth, differentiation, and metabolism .

In biological membranes, PI interacts with other membrane components and proteins. Its phosphate group interacts with water, forming the cell's outer hydrophilic environment. The fatty acid tails anchor the molecule within the hydrophobic core of the membrane. PI also serves as a substrate for enzymes like phosphoinositide 3-kinases (PI3Ks), generating signaling molecules like IP3. IP3 triggers the release of calcium from intracellular stores, vital for various cellular processes.

  • Limited data: Information on the specific hazards of soybean PI is limited. However, as a phospholipid, it is generally considered non-toxic [].
  • General precautions: Standard laboratory safety practices should be followed when handling PI, including wearing gloves, eye protection, and working in a fume hood. Organic solvents used for dissolving PI may pose flammability and health risks. Refer to the specific safety data sheet (SDS) for the solvent used.
That can be categorized into:

  • Incorporation Reactions: These involve the addition of inositol to diacylglycerol to form phosphatidylinositol. This process is often stimulated by metal ions such as manganese .
  • Turnover Reactions: In isolated soybean membranes, phosphatidylinositol can be hydrolyzed into inositol and diacylglycerol through enzymatic actions, particularly under the influence of growth hormones like 2,4-dichlorophenoxyacetic acid .
  • Exchange Reactions: Phosphatidylinositol can also participate in exchange reactions where it interacts with other lipids, facilitated by specific enzymes .

Phosphatidylinositols exhibit several biological activities:

  • Cell Signaling: They serve as precursors for important signaling molecules such as inositol trisphosphate and diacylglycerol, which are crucial for intracellular signaling pathways.
  • Membrane Dynamics: These lipids contribute to membrane fluidity and structure, impacting cell membrane integrity and function.
  • Regulation of Cellular Functions: They play a role in regulating various cellular processes such as apoptosis, cytoskeletal rearrangement, and vesicular trafficking .

The synthesis of phosphatidylinositols can be achieved through several methods:

  • Extraction from Soybean Phosphatides: This involves isolating phosphatidylinositol from lipid extracts of soybeans using solvent extraction techniques .
  • Chemical Synthesis: Various synthetic pathways can be employed to create phosphatidylinositol analogs in the laboratory setting.
  • Biological Synthesis: In vivo synthesis occurs through the action of specific kinases that phosphorylate inositol and diacylglycerol to form phosphatidylinositol.

Phosphatidylinositols have diverse applications across various fields:

  • Nutraceuticals: They are used as dietary supplements due to their health benefits related to cell signaling and metabolism.
  • Pharmaceuticals: Their role in cell signaling makes them targets for drug development aimed at treating diseases like cancer and diabetes.
  • Cosmetics: Due to their skin health benefits, they are incorporated into skincare products for their moisturizing properties.

Research has shown that phosphatidylinositols interact with various biomolecules:

  • Proteins: They bind with proteins involved in signal transduction pathways, influencing cellular responses.
  • Other Lipids: Phosphatidylinositols can form complexes with other lipids, affecting membrane properties and functionality .
  • Hormones: Their turnover is influenced by plant hormones like auxins, which modulate their activity in plant growth regulation .

Several compounds share structural or functional similarities with phosphatidylinositols. Here’s a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
PhosphatidylcholineGlycerophospholipid with choline head groupMajor component of cell membranes
PhosphatidylethanolamineGlycerophospholipid with ethanolamine head groupInvolved in membrane fusion
SphingomyelinSphingolipid with a sphingosine backboneImportant for myelin sheath formation

Phosphatidylinositols are unique due to their specific role in signaling pathways and their ability to generate secondary messengers that regulate various cellular functions.

XLogP3

12.4

Dates

Modify: 2023-08-16

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